Isocaproaldehyde

Description

4-Methylpentanal has been reported in Homo sapiens with data available.

produced from side-chain cleavage of 20,22-dihydroxycholesterol

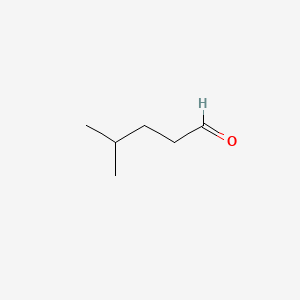

Structure

3D Structure

Properties

IUPAC Name |

4-methylpentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-6(2)4-3-5-7/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGEGJYXHCFUMJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061509 | |

| Record name | Pentanal, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Methylpentanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1119-16-0 | |

| Record name | Isocaproaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocaproaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanal, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanal, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylvaleraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLVALERALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0AO9E93RH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methylpentanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Isocaproaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocaproaldehyde, systematically named 4-methylpentanal, is a branched-chain aldehyde with significant roles in both industrial chemistry and biological systems. It serves as a versatile intermediate in the synthesis of various organic compounds and is a natural product of cholesterol metabolism in mammals.[1][2][3] This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, reactivity, and spectroscopic profile, intended for a technical audience in research and development.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature, characterized by the pungent odor typical of lower molecular weight aldehydes.[1] Its branched structure influences its physical properties, distinguishing it from its straight-chain isomer, hexanal.

Table 1: Physicochemical Properties of this compound (4-Methylpentanal)

| Property | Value | Source |

| IUPAC Name | 4-Methylpentanal | [1][2] |

| Synonyms | This compound, Isohexanal, 4-Methylvaleraldehyde | [1] |

| CAS Number | 1119-16-0 | [1][4] |

| Molecular Formula | C₆H₁₂O | [1][2][4] |

| Molecular Weight | 100.16 g/mol | [1][2][4] |

| Appearance | Colorless Liquid | [1] |

| Physical Description | Solid (as per HMDB) | [2] |

| Boiling Point | 118.1 °C at 760 mmHg | [4] |

| Density | 0.799 g/cm³ | [4] |

| Flash Point | 17.8 °C | [4] |

| Vapor Pressure | 16.9 mmHg at 25°C | [4] |

| Refractive Index | 1.394 | [4] |

| LogP | 1.62150 | [4] |

| Kovats Retention Index (Standard non-polar) | 714 | [2][5] |

| Kovats Retention Index (Standard polar) | 1038, 1039 | [2][5] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods in organic chemistry. The two primary routes involve the oxidation of the corresponding primary alcohol and the hydroformylation of an alkene.

Oxidation of 4-Methyl-1-pentanol

A common and direct method for synthesizing aldehydes is the oxidation of primary alcohols. For this compound, the precursor is 4-methyl-1-pentanol. To prevent over-oxidation to the carboxylic acid, specific oxidizing agents are employed.

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

-

Reagents: 4-methyl-1-pentanol, Pyridinium Chlorochromate (PCC), Dichloromethane (anhydrous).

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend PCC in anhydrous dichloromethane.

-

To this stirred suspension, add a solution of 4-methyl-1-pentanol in anhydrous dichloromethane dropwise.

-

The reaction is typically exothermic and should be monitored. The mixture will turn into a dark, tarry substance.

-

Allow the reaction to stir at room temperature for a period of 1-2 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.

-

Upon completion, dilute the reaction mixture with a non-polar solvent such as diethyl ether and filter through a pad of silica gel or Celite to remove the chromium byproducts.

-

The filtrate is then concentrated under reduced pressure.

-

The crude this compound can be purified by distillation.

-

Hydroformylation of 3-Methyl-1-butene

Hydroformylation, also known as the oxo process, is a significant industrial method for producing aldehydes. This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond. This compound can be synthesized via the hydroformylation of 3-methyl-1-butene.

Experimental Protocol: Hydroformylation using a Rhodium Catalyst

-

Reagents: 3-methyl-1-butene, Syngas (a mixture of carbon monoxide and hydrogen), Rhodium-based catalyst (e.g., a rhodium complex with a phosphine ligand), appropriate solvent (e.g., toluene).

-

Procedure:

-

A high-pressure reactor (autoclave) is charged with the solvent, the rhodium catalyst, and any co-catalysts or ligands.

-

The reactor is sealed and purged with an inert gas.

-

3-methyl-1-butene is introduced into the reactor.

-

The reactor is pressurized with syngas to the desired pressure (e.g., 1-3 MPa) and heated to the reaction temperature (e.g., 70-100°C).[6]

-

The reaction is stirred for a set period, during which the uptake of syngas can be monitored.

-

After the reaction, the reactor is cooled, and the excess pressure is carefully released.

-

The product mixture, containing both linear (this compound) and branched aldehyde isomers, is collected.

-

The this compound is then isolated and purified, typically by distillation.

-

Chemical Reactivity

The chemical reactivity of this compound is dominated by its aldehyde functional group. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack, while the aldehyde proton allows for easy oxidation.

Oxidation

This compound can be readily oxidized to form 4-methylpentanoic acid. This is a characteristic reaction of aldehydes that distinguishes them from ketones.

Experimental Protocol: Tollens' Test (Silver Mirror Test)

-

Objective: To qualitatively detect the presence of the aldehyde group.

-

Reagents: Tollens' reagent (an aqueous solution of silver nitrate and ammonia), test sample of this compound.

-

Procedure:

-

Prepare Tollens' reagent by adding a few drops of dilute sodium hydroxide to a silver nitrate solution to form a precipitate of silver oxide. Then, add dilute ammonia solution dropwise until the precipitate just dissolves, forming the diamminesilver(I) complex, [Ag(NH₃)₂]⁺.

-

In a clean test tube, add a small amount of this compound.

-

Add the freshly prepared Tollens' reagent to the test tube.

-

Gently warm the mixture in a water bath.

-

-

Expected Result: A positive test is indicated by the formation of a silver mirror on the inner surface of the test tube, which results from the reduction of Ag⁺ to metallic silver by the aldehyde.

Nucleophilic Addition

The carbonyl carbon of this compound is a target for various nucleophiles.

Experimental Protocol: Schiff's Test

-

Objective: To qualitatively detect the presence of the aldehyde group.

-

Reagents: Schiff's reagent (a solution of rosaniline hydrochloride decolorized by sulfur dioxide), test sample of this compound.

-

Procedure:

-

In a test tube, take a small amount of this compound.

-

Add a few drops of Schiff's reagent.

-

Shake the mixture.

-

-

Expected Result: A positive test is the restoration of the magenta or purple color of the Schiff's reagent, which confirms the presence of an aldehyde.[7][8][9][10][11]

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and identification of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Region/Chemical Shift (δ) | Description |

| ¹H NMR | ~9.6-9.8 ppm | Aldehydic proton (-CHO), typically a triplet. |

| ~2.2-2.4 ppm | Protons on the carbon alpha to the carbonyl group (-CH₂-CHO), typically a triplet of doublets. | |

| ~1.4-1.6 ppm | Methylene protons (-CH₂-). | |

| ~1.2 ppm | Methine proton (-CH(CH₃)₂). | |

| ~0.9 ppm | Methyl protons (-CH(CH₃)₂), typically a doublet. | |

| ¹³C NMR | ~200-205 ppm | Carbonyl carbon (-CHO). |

| ~50-55 ppm | Carbon alpha to the carbonyl group (-CH₂-CHO). | |

| ~30-35 ppm | Methylene carbon (-CH₂-). | |

| ~25-30 ppm | Methine carbon (-CH(CH₃)₂). | |

| ~22-23 ppm | Methyl carbons (-CH(CH₃)₂). | |

| IR Spectroscopy | ~1720-1740 cm⁻¹ | Strong C=O stretching vibration. |

| ~2720 and ~2820 cm⁻¹ | Two characteristic C-H stretching vibrations of the aldehyde group. | |

| Mass Spectrometry (EI) | M⁺ at m/z = 100 | Molecular ion peak. |

| Key Fragments | Fragmentation often involves alpha-cleavage and McLafferty rearrangement, leading to characteristic fragment ions. |

Biological Significance

This compound is a naturally occurring molecule in mammals, arising from the metabolism of cholesterol.[1][4]

Formation from Cholesterol

This compound is a product of the side-chain cleavage of cholesterol, which is the initial and rate-limiting step in the biosynthesis of steroid hormones.[12][13] This reaction is catalyzed by the mitochondrial enzyme cytochrome P450 side-chain cleavage enzyme (P450scc), also known as CYP11A1.[13]

Caption: Cholesterol side-chain cleavage pathway.

Detoxification

As an aldehyde, this compound can be reactive and potentially toxic if it accumulates. In mammalian tissues, particularly in the adrenal glands, it is detoxified by reduction to the corresponding alcohol, 4-methyl-1-pentanol. This reaction is primarily catalyzed by aldose reductase, an enzyme that plays a crucial role in detoxifying various aldehydes.[12]

Caption: Detoxification of this compound by Aldose Reductase.

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a molecule of interest due to its dual role as a synthetic intermediate and a biologically relevant compound. A thorough understanding of its chemical properties, including its synthesis, reactivity, and spectroscopic characteristics, is crucial for researchers and professionals in the fields of chemistry and drug development. This guide has provided a detailed overview of these aspects to support further research and application of this versatile aldehyde.

References

- 1. Formation of this compound in the enzymatic cleavage of cholesterol side chain by adrenal extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel pathway for sequential transformation of 7-dehydrocholesterol and expression of the P450scc system in mammalian skin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IR _2007 [uanlch.vscht.cz]

- 4. The final step of side-chain cleavage of cholesterol by adrenocortical cytochrome P-450(scc) studied with [22(-18)O]20,22-dihydroxycholesterols, [18O]this compound, [18O]water and atmospheric [18O]oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. perso.univ-rennes1.fr [perso.univ-rennes1.fr]

- 8. uni-saarland.de [uni-saarland.de]

- 9. DE102006031964A1 - Process for the preparation of 3-methylbut-1-ene - Google Patents [patents.google.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Does the breakdown of the detoxification system for aldehydes as a result of aldose reductase upregulation lead to alcohol‐induced liver injury in humans and mice? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aldose reductase is a major reductase for this compound, a product of side-chain cleavage of cholesterol, in human and animal adrenal glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cholesterol side-chain cleavage enzyme - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Natural Sources and Endogenous Production of Isocaproaldehyde

Introduction

This compound (4-methylpentanal) is a branched-chain aldehyde that plays a significant role in various biological processes. Endogenously produced in mammals, it is a key intermediate in steroidogenesis and amino acid metabolism. Its presence has also been noted in a variety of natural sources, contributing to the aroma profiles of certain foods and plants. This technical guide provides a comprehensive overview of the natural and endogenous origins of this compound, detailing its biochemical pathways, methods for its quantification, and its metabolic fate. This document is intended for researchers, scientists, and drug development professionals interested in the multifaceted roles of this reactive aldehyde.

Endogenous Production of this compound

This compound is synthesized in mammalian tissues through two primary metabolic pathways: the degradation of cholesterol and the catabolism of the branched-chain amino acid, leucine.

Cholesterol Side-Chain Cleavage

A major endogenous source of this compound is the side-chain cleavage of cholesterol, a fundamental step in the biosynthesis of steroid hormones.[1][2] This process occurs primarily in the adrenal glands.[1] The cholesterol side-chain cleavage enzyme, CYP11A1 (also known as P450scc), catalyzes the conversion of cholesterol to pregnenolone. In this enzymatic reaction, this compound is generated as a co-product.[3][4]

The detoxification of this compound produced during steroidogenesis is crucial for cellular health. Aldose reductase, an enzyme found in high concentrations in the adrenal glands, plays a major role in the reduction of this compound to the less toxic corresponding alcohol, 4-methylpentanol.[4] In murine adrenocortical cells, a specific aldose reductase-like protein known as mouse vas deferens protein (MVDP) has been identified as a key enzyme in detoxifying this compound.[3]

Leucine Degradation

This compound can also be formed during the catabolism of L-leucine, an essential branched-chain amino acid. The initial step in leucine degradation is its transamination to α-ketoisocaproate (KICA).[5][6][7] In certain metabolic pathways, particularly in microorganisms like lactic acid bacteria (LAB), KICA can be further converted to this compound through the action of an α-ketoacid decarboxylase.[8] This aldehyde can then be reduced to 3-methylbutanol or oxidized to isovaleric acid.[6][8] While this pathway is well-documented in microorganisms, its significance in the endogenous production of this compound in mammals is less clear.

Natural Sources of this compound

This compound is a volatile organic compound (VOC) that contributes to the aroma profile of various natural products. Its presence is often associated with the degradation of amino acids and lipids.

Plants and Plant Products

Fungi

Fungi are known producers of a diverse array of volatile organic compounds, which contribute to their characteristic odors and play roles in their ecological interactions.[12][13] Some fungal VOCs are important in the food industry for flavor development. While the production of a wide range of aldehydes by fungi has been documented, specific data on this compound production by different fungal species is an area requiring further research.

Quantitative Data

Currently, there is a notable lack of comprehensive quantitative data on the concentration of this compound in various natural sources and endogenous levels in mammalian tissues and fluids. The development and application of sensitive analytical methods are crucial to fill this knowledge gap.

Table 1: Potential Sources and Metabolic Origin of this compound

| Source Category | Specific Source (Example) | Metabolic Pathway |

| Endogenous (Mammalian) | Adrenal Glands | Cholesterol Side-Chain Cleavage |

| Tissues metabolizing Leucine | Leucine Degradation | |

| Natural (Plants) | Damaged Leaves (general) | Lipid/Amino Acid Degradation |

| Natural (Microorganisms) | Lactic Acid Bacteria | Leucine Degradation |

Experimental Protocols

The accurate quantification of this compound in biological matrices is challenging due to its volatility and reactivity. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed and highly sensitive technique for the analysis of volatile compounds.

General Workflow for this compound Quantification by GC-MS

Key Methodological Considerations:

-

Sample Preparation: Solid-phase microextraction (SPME) or solid-phase extraction (SPE) are effective for extracting and concentrating volatile aldehydes from complex biological samples.

-

Derivatization: To improve chromatographic separation and detection sensitivity, aldehydes can be derivatized. A common reagent for this purpose is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

-

Internal Standards: The use of a stable isotope-labeled internal standard (e.g., this compound-d2) is essential for accurate quantification to correct for variations in extraction efficiency and instrument response.

-

GC-MS Parameters: Optimization of the GC column, temperature program, and MS parameters (e.g., selected ion monitoring) is critical for achieving the desired sensitivity and selectivity.

Signaling Pathways and Detoxification

The biological activity of this compound is largely attributed to its reactive aldehyde group, which can readily form adducts with cellular nucleophiles such as proteins and DNA. The primary signaling and metabolic pathways involving this compound are centered around its detoxification.

The detoxification of aldehydes is a critical cellular process to prevent carbonyl stress. The main enzymatic pathways for aldehyde detoxification include:

-

Reduction: Aldo-keto reductases (AKRs), such as aldose reductase, catalyze the NADPH-dependent reduction of aldehydes to their corresponding alcohols.[4][14]

-

Oxidation: Aldehyde dehydrogenases (ALDHs) catalyze the NAD(P)+-dependent oxidation of aldehydes to their corresponding carboxylic acids.[14]

-

Conjugation: Glutathione S-transferases (GSTs) can catalyze the conjugation of aldehydes with glutathione, marking them for further metabolism and excretion.[14]

Non-enzymatic conjugation with cellular nucleophiles like glutathione and histidine-containing dipeptides (e.g., carnosine) also contributes to aldehyde detoxification.[14][15]

Conclusion

This compound is a metabolically significant aldehyde with both endogenous and natural origins. Its production is intrinsically linked to fundamental biochemical processes such as steroidogenesis and amino acid catabolism. While its role as a flavor and aroma compound in nature is acknowledged, further research is needed to quantify its presence in various natural sources. Understanding the pathways of its formation and detoxification is crucial for elucidating its physiological and pathophysiological roles. The development and application of robust analytical methods will be instrumental in advancing our knowledge of this reactive aldehyde and its impact on biological systems, which may have implications for drug development and disease diagnostics.

References

- 1. Formation of this compound in the enzymatic cleavage of cholesterol side chain by adrenal extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Product of side-chain cleavage of cholesterol, this compound, is an endogenous specific substrate of mouse vas deferens protein, an aldose reductase-like protein in adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aldose reductase is a major reductase for this compound, a product of side-chain cleavage of cholesterol, in human and animal adrenal glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The conversion of leucine to alpha-ketoisocaproic acid and its metabolic consequences for Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conversion of L-leucine to isovaleric acid by Propionibacterium freudenreichii TL 34 and ITGP23 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conversion of l-Leucine to Isovaleric Acid by Propionibacterium freudenreichii TL 34 and ITGP23 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Biochemistry of Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Volatile Short-Chain Aliphatic Aldehydes Act as Taste Modulators through the Orally Expressed Calcium-Sensing Receptor CaSR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Research Portal [scholarship.libraries.rutgers.edu]

- 13. Research Portal [scholarship.libraries.rutgers.edu]

- 14. Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

Isocaproaldehyde in Cholesterol Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocaproaldehyde, a reactive aldehyde, emerges as a direct consequence of cholesterol metabolism, specifically during the initial, rate-limiting step of steroidogenesis. While not a direct regulator of cholesterol homeostasis, its efficient detoxification is crucial for the integrity of steroidogenic cells. This technical guide provides a comprehensive overview of the formation of this compound from cholesterol, its metabolic fate, and the key enzymes involved in its detoxification. We present quantitative data on enzyme kinetics, detailed experimental protocols for assessing relevant enzymatic activities, and visualizations of the pertinent biochemical pathways and experimental workflows. This document serves as a foundational resource for researchers investigating steroidogenesis, cholesterol catabolism, and the cellular management of reactive aldehydes.

Introduction

Cholesterol is a fundamental lipid, serving as a structural component of cell membranes and a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. The conversion of cholesterol to pregnenolone, the initial step in steroidogenesis, is catalyzed by the cholesterol side-chain cleavage enzyme, P450scc. This enzymatic reaction not only yields pregnenolone but also generates an equimolar amount of this compound (4-methylpentanal)[1][2]. Due to its aldehydic nature, this compound is a potentially toxic molecule that necessitates rapid cellular detoxification. This guide focuses on the enzymatic systems responsible for metabolizing this compound, thereby preventing cellular damage in steroidogenic tissues.

Formation of this compound from Cholesterol

The synthesis of all steroid hormones originates from cholesterol. The initial and rate-limiting step is the conversion of cholesterol to pregnenolone, a reaction that occurs on the inner mitochondrial membrane. This process involves the removal of a six-carbon side chain from cholesterol, which is released as this compound[1][2].

Signaling Pathway: Cholesterol Side-Chain Cleavage

Detoxification of this compound

The primary physiological role concerning this compound is its detoxification. This is carried out by members of the aldo-keto reductase superfamily, which reduce the aldehyde group to a less reactive alcohol, isocaproic alcohol. Two key enzymes have been identified in this process: Aldose Reductase and Mouse Vas Deferens Protein (MVDP).

Aldose Reductase

Aldose reductase is a major enzyme responsible for the detoxification of this compound in the adrenal glands of various mammals, including humans[1][3]. It utilizes NADPH as a cofactor to reduce this compound.

Mouse Vas Deferens Protein (MVDP)

In murine adrenocortical cells, Mouse Vas Deferens Protein (MVDP), an aldose reductase-like protein, has been identified as a highly specific enzyme for this compound detoxification[4][5]. Unlike aldose reductase, MVDP shows a preference for NADH as a cofactor[4][5].

Signaling Pathway: this compound Detoxification

Quantitative Data

The following tables summarize the key quantitative parameters related to the enzymatic detoxification of this compound.

Table 1: Kinetic Parameters of this compound-Metabolizing Enzymes

| Enzyme | Substrate | Cofactor | Km | Vmax | Source |

| Aldose Reductase | This compound | NADPH | 1 µM | Not Reported | [1][3] |

| MVDP | This compound | NADH | Not Reported | Not Reported | [4][5] |

Table 2: Modulation of this compound Reductase Activity

| Cell Line | Treatment | Enzyme | Effect | Source |

| Murine Adrenocortical Y1 cells | Forskolin | MVDP | 5-6 fold increase in NADH-linked this compound reductase activity | [4][5] |

Table 3: Toxicity of this compound

| Cell Line | Condition | LD50 | Source |

| Murine Adrenocortical Y1 cells | Transfection with MVDP antisense cDNA | Increased toxicity (specific value not reported) | [4][5] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate study of this compound metabolism. Below are generalized methodologies for key experiments.

This compound Reductase Activity Assay

This protocol is designed to measure the activity of enzymes that reduce this compound in cell lysates or with purified protein.

Principle: The enzymatic reduction of this compound is coupled to the oxidation of NADPH or NADH. The rate of cofactor oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Quartz cuvettes

-

Reaction Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0)

-

NADPH or NADH solution (typically 0.1-0.2 mM final concentration)

-

This compound solution

-

Enzyme source (cell lysate or purified protein)

Procedure:

-

Prepare a reaction mixture in a cuvette containing the reaction buffer and NADPH or NADH.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

-

Add the enzyme source to the cuvette and mix gently.

-

Initiate the reaction by adding the this compound solution.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time.

-

The rate of the reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of NADPH/NADH (6.22 mM-1cm-1).

Experimental Workflow: this compound Reductase Assay

Transient Transfection of Adrenocortical Cells

This protocol allows for the overexpression or knockdown of genes encoding this compound-metabolizing enzymes in cell lines like the Y1 murine adrenocortical cells.

Principle: A plasmid containing the gene of interest (or an antisense/siRNA construct) is introduced into the cells using a transfection reagent. The cells then transiently express the gene, allowing for the study of its function.

Materials:

-

Y1 murine adrenocortical cells

-

Cell culture medium and supplements

-

Plasmid DNA (expression vector or antisense/siRNA vector)

-

Transfection reagent (e.g., Lipofectamine)

-

Serum-free medium

-

6-well plates

Procedure:

-

Seed Y1 cells in 6-well plates to achieve 70-80% confluency on the day of transfection.

-

In a sterile tube, dilute the plasmid DNA in serum-free medium.

-

In a separate sterile tube, dilute the transfection reagent in serum-free medium.

-

Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

-

Remove the culture medium from the cells and wash with serum-free medium.

-

Add the DNA-transfection reagent complex dropwise to the cells.

-

Incubate the cells for 4-6 hours at 37°C.

-

Replace the transfection medium with complete culture medium.

-

Assay for gene expression or cellular phenotype 24-72 hours post-transfection.

Role in Cholesterol Homeostasis: Current Perspective

Current scientific evidence strongly indicates that the primary role of this compound in the context of cholesterol metabolism is that of a byproduct requiring detoxification. There is no direct evidence to suggest that this compound functions as a signaling molecule to regulate cholesterol synthesis, uptake, or efflux. Key regulatory pathways of cholesterol homeostasis, such as the Sterol Regulatory Element-Binding Protein (SREBP) and Liver X Receptor (LXR) pathways, do not appear to be directly modulated by this compound.

Logical Relationship: this compound and Cholesterol Regulation

Conclusion

This compound is an obligatory byproduct of the enzymatic conversion of cholesterol to pregnenolone. Its significance in cholesterol metabolism is primarily defined by the cellular necessity for its rapid detoxification to prevent cytotoxicity in steroidogenic tissues. The enzymes aldose reductase and MVDP play crucial roles in this protective mechanism. While the link to cholesterol is direct through its formation, there is currently no evidence to support a role for this compound as a signaling molecule in the complex regulation of cholesterol homeostasis. Future research may explore potential subtle or indirect effects, but the current understanding firmly places this compound in a detoxification pathway downstream of cholesterol's entry into steroidogenesis. This guide provides a foundational understanding for professionals in the field, highlighting the established biochemistry and pointing to areas where further investigation may be warranted.

References

- 1. Aldose reductase is a major reductase for this compound, a product of side-chain cleavage of cholesterol, in human and animal adrenal glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transient Mammalian Cell Transfection with Polyethylenimine (PEI) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression of human aldose and aldehyde reductases. Site-directed mutagenesis of a critical lysine 262 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Probing the inhibitor-binding site of aldose reductase with site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Product of side-chain cleavage of cholesterol, this compound, is an endogenous specific substrate of mouse vas deferens protein, an aldose reductase-like protein in adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Mouse Vas Deferens Protein (MVDP/Akr1b7) Substrate Specificity for Isocaproaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Mouse Vas Deens Protein (MVDP), also known as Aldo-Keto Reductase 1B7 (Akr1b7). MVDP is a critical enzyme in steroidogenic tissues, where it plays a vital role in detoxifying isocaproaldehyde, a cytotoxic byproduct of cholesterol side-chain cleavage during steroidogenesis. This document details the substrate specificity of MVDP, with a particular focus on this compound, and provides in-depth experimental protocols for its expression, purification, and enzymatic characterization. Furthermore, it elucidates the key signaling pathways that regulate its expression.

Introduction

Mouse Vas Deferens Protein (MVDP), a member of the aldo-keto reductase (AKR) superfamily, is highly expressed in the vas deferens and adrenal glands.[1] Initially identified as an androgen-dependent protein in the vas deferens, its primary physiological significance in steroidogenic tissues has been unveiled as a detoxifying enzyme.[1] During the synthesis of steroid hormones, the cleavage of the cholesterol side chain by the enzyme CYP11A1 generates not only pregnenolone but also the toxic aldehyde, this compound.[2] MVDP efficiently catalyzes the reduction of this compound to the less toxic isocaproic acid, thereby protecting the cell from aldehyde-induced stress.[1][2] This guide will delve into the biochemical properties of MVDP, its substrate specificity, and the experimental methodologies used to characterize this important enzyme.

Biochemical Properties and Substrate Specificity

MVDP is an aldose reductase-like protein that exhibits distinct kinetic properties compared to other murine aldose reductases.[1] A key characteristic of MVDP is its preference for NADH as a cofactor over NADPH, which is more commonly utilized by other aldose reductases.[1] Furthermore, MVDP is notably insensitive to common aldose reductase inhibitors.[1]

Substrate Specificity

While MVDP can act on a range of aliphatic and aromatic aldehydes, this compound has been identified as its most specific endogenous substrate.[1][3] The enzyme's high affinity and catalytic efficiency for this compound underscore its specialized role in steroidogenic tissues.

Quantitative Data Presentation

The following tables summarize the kinetic parameters of Mouse Vas Deferens Protein (Akr1b7) with various substrates.

Table 1: Kinetic Parameters of Recombinant MVDP with this compound

| Substrate | Cofactor | Km (µM) | Vmax (nmol/min/mg protein) |

| This compound | NADH | 15 | 1200 |

| This compound | NADPH | 15 | 150 |

Data extracted from Lefrançois-Martinez et al., 1999, J Biol Chem.

Table 2: Steady-State Kinetic Parameters of Akr1b7 with p-Nitrobenzaldehyde

| Substrate | Cofactor | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) |

| p-Nitrobenzaldehyde | NADPH | 110 ± 19 | 4.8 ± 0.2 | 0.044 |

Data from Srivastava et al., 2007, Biochem J.[4] The enzyme activity was determined in 0.1 M phosphate (pH 7.0) using the indicated substrate and 0.15 mM NADPH at 25 °C.[4]

Experimental Protocols

Expression and Purification of Recombinant MVDP

This protocol describes the expression of MVDP in E. coli and its subsequent purification.

Materials:

-

pQE-31 expression vector containing the MVDP cDNA

-

E. coli M15 cells

-

LB Broth with ampicillin (100 µg/mL) and kanamycin (25 µg/mL)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1 mM PMSF)

-

Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA Agarose resin

Procedure:

-

Transform E. coli M15 cells with the pQE-31-MVDP plasmid and grow an overnight culture in LB medium containing ampicillin and kanamycin.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to grow the culture for 4-6 hours at 30°C.

-

Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes.

-

Sonicate the cell suspension on ice to lyse the cells completely.

-

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

-

Apply the supernatant to a pre-equilibrated Ni-NTA agarose column.

-

Wash the column with Wash Buffer to remove non-specifically bound proteins.

-

Elute the recombinant MVDP with Elution Buffer.

-

Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Enzymatic Assay for MVDP Activity

This protocol details a spectrophotometric assay to measure the reductase activity of MVDP.

Materials:

-

Purified recombinant MVDP

-

Assay Buffer (0.1 M sodium phosphate buffer, pH 7.4)

-

NADH or NADPH solution (prepared fresh)

-

This compound solution (substrate)

-

UV/Vis Spectrophotometer

Procedure:

-

Set up the reaction mixture in a quartz cuvette containing Assay Buffer.

-

Add NADH or NADPH to a final concentration of 0.15 mM.

-

Add the purified MVDP enzyme to the cuvette.

-

Initiate the reaction by adding this compound to the desired final concentration.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH or NADPH.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound while keeping the enzyme and cofactor concentrations constant.

Signaling Pathways and Regulation

The expression of MVDP (Akr1b7) is tightly regulated by distinct signaling pathways in different tissues.

Regulation in Adrenal Cortex

In adrenocortical cells, the expression of Akr1b7 is primarily under the control of the Adrenocorticotropic hormone (ACTH) signaling cascade.

References

- 1. Product of side-chain cleavage of cholesterol, this compound, is an endogenous specific substrate of mouse vas deferens protein, an aldose reductase-like protein in adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Substrate specificity and catalytic efficiency of aldo-keto reductases with phospholipid aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

Aldose Reductase Activity with Isocaproaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the enzymatic activity of aldose reductase (AR) with isocaproaldehyde as a substrate. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of the relevant biochemical pathways.

Executive Summary

Aldose reductase (AKR1B1) is a cytosolic, NADPH-dependent oxidoreductase belonging to the aldo-keto reductase superfamily.[1] While extensively studied for its role in the polyol pathway and diabetic complications through the reduction of glucose to sorbitol, AR exhibits broad substrate specificity, with a notable affinity for various aldehydes, including those generated from lipid peroxidation and steroidogenesis.[2][3] this compound (4-methylpentanal), a product of the side-chain cleavage of cholesterol during steroid hormone biosynthesis, has been identified as a significant endogenous substrate for aldose reductase, particularly in the adrenal glands.[4][5] This guide explores the kinetics, experimental protocols, and the physiological context of the interaction between aldose reductase and this compound.

Quantitative Data: Kinetic Parameters of Aldose Reductase

Aldose reductase displays a high affinity for this compound, as indicated by a low micromolar Michaelis constant (Km). The kinetic parameters for the reduction of this compound and other relevant aldehydes by aldose reductase are summarized in the table below. This data highlights the enzyme's efficiency in metabolizing physiological aldehydes compared to glucose.

| Substrate | Species/Tissue Source | Km (µM) | Vmax (nmol/min/mg) | kcat (min⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference(s) |

| This compound | Human, Monkey, Dog, Rabbit (Adrenal Glands) | 1 | Not Reported | Not Reported | Not Reported | [4] |

| DL-Glyceraldehyde | Bovine Lens | 110 | Not Reported | Not Reported | Not Reported | [2] |

| 4-Nitrobenzaldehyde | Bovine Lens | 4.5 | Not Reported | Not Reported | Not Reported | [2] |

| Glucose | Bovine Lens | 108,000 | Not Reported | Not Reported | Not Reported | [2] |

| Hexanal | Recombinant Human | 30 | Not Reported | Not Reported | Not Reported | [5] |

| trans-2-Octenal | Recombinant Human | 20 | Not Reported | Not Reported | Not Reported | [5] |

| Propanal | Recombinant Human | 1300 | Not Reported | Not Reported | Not Reported | [5] |

Experimental Protocols

Purification of Aldose Reductase from Adrenal Glands

This protocol is adapted from methods for purifying aldo-keto reductases from adrenal tissue.[4][6]

Materials:

-

Fresh or frozen adrenal glands

-

Homogenization buffer (e.g., 10 mM sodium phosphate buffer, pH 7.2, containing 0.25 M sucrose, 1 mM EDTA, and 1 mM dithiothreitol)

-

Ammonium sulfate

-

Dialysis buffer (e.g., 10 mM sodium phosphate buffer, pH 7.2, containing 1 mM EDTA and 1 mM dithiothreitol)

-

Chromatography resins (e.g., DEAE-cellulose, Sephadex G-100, and an affinity matrix such as Matrex Gel Orange A or Blue Sepharose)

-

Protein assay reagents (e.g., Bradford or BCA)

Procedure:

-

Homogenization: Mince adrenal glands and homogenize in ice-cold homogenization buffer.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) to pellet cellular debris. Collect the supernatant.

-

Ammonium Sulfate Fractionation: Gradually add solid ammonium sulfate to the supernatant to achieve a desired saturation range (e.g., 40-75%). Stir for a sufficient period to allow protein precipitation.

-

Pellet Collection: Centrifuge to collect the precipitated protein and resuspend the pellet in a minimal volume of dialysis buffer.

-

Dialysis: Dialyze the resuspended pellet against several changes of dialysis buffer to remove ammonium sulfate.

-

Ion-Exchange Chromatography: Apply the dialyzed sample to a DEAE-cellulose column equilibrated with dialysis buffer. Elute the protein using a salt gradient (e.g., 0-0.5 M NaCl).

-

Affinity Chromatography: Pool the active fractions and apply them to an affinity chromatography column (e.g., Matrex Gel Orange A or Blue Sepharose) equilibrated with dialysis buffer. Wash the column and elute the bound aldose reductase with a high salt buffer or a specific ligand.

-

Gel Filtration Chromatography: As a final polishing step, apply the concentrated, purified enzyme to a gel filtration column (e.g., Sephadex G-100) to separate proteins based on size.

-

Purity Assessment: Assess the purity of the final enzyme preparation by SDS-PAGE.

Aldose Reductase Activity Assay with this compound

This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the NADPH-dependent reduction of this compound.[7][8]

Materials:

-

Purified aldose reductase

-

Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.7)

-

NADPH solution (in assay buffer)

-

This compound solution (dissolved in a suitable solvent like ethanol or DMSO and diluted in assay buffer)

-

UV-transparent cuvettes or microplate

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette or microplate well, prepare a reaction mixture containing the assay buffer, a known concentration of NADPH (e.g., 0.1 mM), and the purified aldose reductase enzyme.

-

Pre-incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a few minutes to allow for temperature equilibration.

-

Initiation of Reaction: Initiate the reaction by adding a specific concentration of the this compound substrate to the reaction mixture.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is directly proportional to the aldose reductase activity.

-

Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot. The molar extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹.

-

Kinetic Parameter Determination: To determine Km and Vmax, perform the assay with varying concentrations of this compound while keeping the enzyme and NADPH concentrations constant. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Signaling Pathways and Logical Relationships

Cholesterol Side-Chain Cleavage and this compound Formation

This compound is a direct byproduct of the initial and rate-limiting step in steroid hormone biosynthesis: the conversion of cholesterol to pregnenolone.[9][10] This process is catalyzed by the mitochondrial enzyme cytochrome P450 side-chain cleavage enzyme (P450scc, also known as CYP11A1).[9]

Aldose Reductase-Mediated Detoxification of this compound

In steroidogenic tissues like the adrenal gland, the locally produced this compound is efficiently reduced by aldose reductase to its corresponding alcohol, 4-methyl-1-pentanol.[4] This reaction is crucial for detoxifying the reactive aldehyde and preventing potential cellular damage.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the key steps in determining the kinetic parameters of aldose reductase with this compound.

Conclusion

Aldose reductase is a highly efficient enzyme for the reduction of this compound, a key byproduct of steroidogenesis. Its low Km for this substrate suggests a significant physiological role in detoxifying this reactive aldehyde in steroidogenic tissues. Further research to determine the Vmax and kcat for this compound would provide a more complete understanding of its catalytic efficiency. The experimental protocols and pathways detailed in this guide offer a framework for researchers and drug development professionals to investigate the intricate role of aldose reductase in aldehyde metabolism and its potential as a therapeutic target.

References

- 1. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New Approach to Control the Enigmatic Activity of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification and properties of six aldo-keto reductases from rat adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural and kinetic determinants of aldehyde reduction by aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The roles of aldo-keto reductases in steroid hormone action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. bmrservice.com [bmrservice.com]

- 8. Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids Allopregnanolone and Pregnanolone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactome | Pregnenolone biosynthesis [reactome.org]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of Isocaproaldehyde: A Technical Guide

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of isocaproaldehyde (4-methylpentanal) for researchers, scientists, and drug development professionals.

Introduction

This compound, systematically named 4-methylpentanal, is an organic compound with the chemical formula C6H12O. It is a branched-chain aldehyde that plays a role in various biological processes and is utilized as a fragrance and flavoring agent. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and industrial applications. This technical guide provides a comprehensive overview of the ¹H NMR, ¹³C NMR, IR, and MS data of this compound, complete with detailed experimental protocols and data visualization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 9.76 | t | 1H | 1.9 | H-1 (Aldehyde) |

| 2.42 | m | 2H | - | H-2 |

| 1.65 | m | 1H | - | H-4 |

| 1.50 | m | 2H | - | H-3 |

| 0.94 | d | 6H | 6.6 | H-5, H-5' (Methyls) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 202.9 | C-1 (Carbonyl) |

| 52.1 | C-2 |

| 27.9 | C-4 |

| 23.3 | C-3 |

| 22.5 | C-5, C-5' (Methyls) |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2959 | Strong | C-H Stretch (Alkyl) |

| 2872 | Medium | C-H Stretch (Alkyl) |

| 2714 | Medium | C-H Stretch (Aldehyde) |

| 1728 | Strong | C=O Stretch (Aldehyde) |

| 1468 | Medium | C-H Bend (Alkyl) |

| 1368 | Medium | C-H Bend (Alkyl) |

Mass Spectrometry (MS)

Table 4: Major Mass Spectral Fragments for this compound

| m/z | Relative Intensity (%) | Assignment |

| 100 | 5 | [M]⁺ (Molecular Ion) |

| 85 | 15 | [M - CH₃]⁺ |

| 57 | 100 | [C₄H₉]⁺ (tert-Butyl cation) |

| 44 | 60 | [C₂H₄O]⁺ |

| 43 | 85 | [C₃H₇]⁺ (Isopropyl cation) |

| 41 | 70 | [C₃H₅]⁺ |

| 29 | 40 | [CHO]⁺ |

| 27 | 50 | [C₂H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the presented spectroscopic data.

NMR Spectroscopy

A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR: The spectrum is acquired on a 400 MHz NMR spectrometer. Data is collected over a spectral width of 0-10 ppm with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

¹³C NMR: The spectrum is acquired on the same spectrometer at a frequency of 100 MHz. A proton-decoupled sequence is used to simplify the spectrum. The spectral width is typically 0-220 ppm. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat this compound is placed directly onto the ATR crystal. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is injected into the GC.

-

Gas Chromatography (GC): A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is used for separation. The oven temperature is programmed to start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation of the analyte from the solvent and any impurities.

-

Mass Spectrometry (MS): The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass spectrum is scanned over a range of m/z 10-200.

Data Interpretation and Signaling Pathways

While this compound itself is not directly involved in complex signaling pathways in the same manner as signaling molecules like hormones or neurotransmitters, its metabolic fate and its interaction with biological systems are of interest. For instance, this compound is a product of the side-chain cleavage of cholesterol, a key step in steroidogenesis. The following diagram illustrates this relationship.

An In-depth Technical Guide to the Stability and Degradation Pathways of Isocaproaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocaproaldehyde, systematically known as 4-methylpentanal, is a six-carbon branched-chain aldehyde with the chemical formula C₆H₁₂O.[1][2] It is a volatile organic compound and a known biochemical, notably as a product of the enzymatic cleavage of the cholesterol side chain during steroidogenesis.[3][4] Understanding the stability and degradation pathways of this compound is crucial for researchers in various fields, including drug development, where it may arise as a metabolite or a degradation product of larger molecules. Its reactive aldehyde functional group makes it susceptible to a variety of chemical transformations, influencing its biological activity and toxicological profile.

This technical guide provides a comprehensive overview of the current knowledge on the stability and degradation of this compound, summarizing key data, outlining experimental protocols, and visualizing its degradation pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. It is a flammable liquid and requires careful handling and storage to maintain its integrity.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-methylpentanal | [2] |

| Synonyms | This compound, Isohexanal | [1][2] |

| CAS Number | 1119-16-0 | [1] |

| Molecular Formula | C₆H₁₂O | [1] |

| Molecular Weight | 100.16 g/mol | [1] |

| Appearance | Liquid | - |

| Boiling Point | 122-123 °C | - |

| Flash Point | 21 °C | - |

Stability Profile and Storage Recommendations

This compound is chemically stable under standard ambient conditions when stored properly. However, its aldehyde functionality makes it prone to degradation over time, particularly when exposed to air, light, and elevated temperatures. For long-term storage, it is recommended to keep this compound in a tightly sealed container under an inert atmosphere, protected from light, and at a refrigerated temperature of 2-8°C. For stock solutions, storage at -20°C is recommended, and they are generally usable for up to one month.[5] The pure compound can be stored for up to 24 months under ideal conditions.[5]

Degradation Pathways

The degradation of this compound can proceed through both enzymatic and non-enzymatic pathways. These pathways are critical in determining its biological fate and potential for interaction with other molecules.

Enzymatic Degradation

In biological systems, this compound is primarily metabolized through reduction.

The main enzymatic degradation pathway for this compound is its reduction to the corresponding primary alcohol, 4-methylpentan-1-ol. This reaction is catalyzed by NAD(P)H-dependent aldehyde reductases.

-

Aldose Reductase (AKR1B1): In mammalian tissues, particularly the adrenal glands, aldose reductase is a major enzyme responsible for the reduction of this compound.[5] This enzyme exhibits a high affinity for this compound, with a Michaelis constant (Km) value of 1 µM.[5] The reaction utilizes NADPH as a cofactor.

-

Mouse Vas Deferens Protein (MVDP): Another enzyme implicated in the detoxification of this compound is the mouse vas deferens protein (MVDP), an aldose reductase-like protein.[6] MVDP also catalyzes the reduction of this compound to 4-methylpentan-1-ol.[6][7]

The enzymatic reduction of this compound is a critical detoxification pathway, as aldehydes are generally more reactive and potentially more toxic than their corresponding alcohols.

Non-Enzymatic Degradation

Due to its reactive aldehyde group, this compound is susceptible to various non-enzymatic degradation reactions, including oxidation, photolysis, and reactions with nucleophiles.

Aldehydes are readily oxidized to carboxylic acids. While specific kinetic data for this compound oxidation is scarce, the general mechanism involves the formation of a peroxy acid intermediate, which then converts to isocaproic acid (4-methylpentanoic acid). This process can be initiated by atmospheric oxygen (autoxidation) and can be accelerated by heat, light, and the presence of metal ions. The oxidation of aliphatic aldehydes can be a complex process leading to a variety of products.[8]

Aliphatic aldehydes can undergo photodegradation upon exposure to ultraviolet (UV) light.[7][9] The primary photochemical processes for aldehydes include Norrish Type I and Type II reactions. For this compound, this could lead to the formation of various smaller volatile compounds through cleavage of the carbon-carbon bonds adjacent to the carbonyl group.

The electrophilic carbonyl carbon of this compound is a target for nucleophilic attack.

-

Aldol Condensation: Under basic conditions, aldehydes with α-hydrogens, such as this compound, can undergo self-condensation reactions (aldol condensation) to form β-hydroxy aldehydes, which can subsequently dehydrate to form α,β-unsaturated aldehydes.[10][11]

-

Reaction with Amino Acids: The aldehyde group can react with primary and secondary amines, such as the amino groups of amino acids and proteins, to form Schiff bases (imines).[12] This reaction is reversible but can lead to further, more stable products through subsequent reactions like reduction or cyclization. While specific studies on this compound are limited, this reactivity is a general characteristic of aldehydes.

References

- 1. scbt.com [scbt.com]

- 2. Human Metabolome Database: Showing metabocard for 4-Methylpentanal (HMDB0001318) [hmdb.ca]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. This compound | 1119-16-0 | Benchchem [benchchem.com]

- 5. Separation of Pentanal, 4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. Aldehydes as powerful initiators for photochemical transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. acp.copernicus.org [acp.copernicus.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Solved draw a mechanism and provide the structure of the | Chegg.com [chegg.com]

- 11. Answered: 4-methylpentanal H NaOH | bartleby [bartleby.com]

- 12. A kinetic and mechanistic study of the amino acid catalyzed aldol condensation of acetaldehyde in aqueous and salt solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Isocaproaldehyde: Commercial Availability, Purity Assessment, and Purification Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocaproaldehyde, also known as 4-methylpentanal, is a branched-chain aliphatic aldehyde that serves as a valuable building block in organic synthesis. Its applications span various fields, including the synthesis of pharmaceuticals, fragrances, and specialty chemicals. For researchers and drug development professionals, obtaining this compound of a well-defined purity is critical to ensure the reliability and reproducibility of experimental results. This guide provides an in-depth overview of commercial suppliers, available purity grades, and detailed experimental protocols for purity assessment and purification of this compound.

Commercial Suppliers and Purity Grades

A variety of chemical suppliers offer this compound, typically with purity grades suitable for research and development purposes. The most common purities available are ≥95% and ≥98%. It is crucial to obtain a Certificate of Analysis (CoA) from the supplier for each batch to understand the specific impurity profile.

Below is a summary of some commercial suppliers of this compound:

| Supplier | Available Purity Grades | Website |

| MedChemExpress | Research Grade (Purity not specified on product page, CoA available) | --INVALID-LINK-- |

| DC Chemicals | Purity not specified on product page, CoA available[1] | --INVALID-LINK-- |

| Santa Cruz Biotechnology | Research Grade (Purity specified on lot-specific CoA)[2] | --INVALID-LINK-- |

| Ambeed | Purity not specified on product page, CoA available | --INVALID-LINK-- |

| LGC Standards | Sold as a reference material (up to 75% hydrated form)[3] | --INVALID-LINK-- |

| Pharmaffiliates | High purity grades available[4] | --INVALID-LINK-- |

Note: The availability and specifications of this compound may vary. It is always recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis.

Experimental Protocols

Accurate determination of purity and the ability to purify this compound are essential laboratory skills. The following sections provide detailed methodologies for the analysis and purification of this compound.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating and quantifying volatile compounds, making it ideal for assessing the purity of this compound. Coupling it with mass spectrometry allows for the identification of impurities.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or hexane at a concentration of approximately 1 mg/mL.

-

From the stock solution, prepare a working solution of approximately 10 µg/mL in the same solvent.

-

Ensure the sample is free of particulates by filtering or centrifugation if necessary.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: A non-polar or medium-polarity capillary column is recommended. A suitable choice would be a DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector:

-

Temperature: 250 °C

-

Injection Volume: 1 µL

-

Mode: Splitless (with a splitless time of 0.5 min).

-

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35-350.

-

-

-

Data Analysis:

-

The purity of this compound is determined by calculating the peak area percentage. The area of the this compound peak is divided by the total area of all peaks in the chromatogram (excluding the solvent peak) and multiplied by 100.

-

Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST). Common impurities may include isomers, oxidation products (isocaproic acid), or residual starting materials from synthesis.

-

Purity and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structure of this compound and identifying impurities.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

-

-

Instrumentation and Acquisition:

-

Spectrometer: Bruker Avance 400 MHz or equivalent.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical spectral width: 0 to 220 ppm.

-

-

-

Data Analysis:

-

¹H NMR:

-

The aldehyde proton should appear as a triplet around δ 9.77 ppm.

-

The protons on the carbon adjacent to the carbonyl group (α-protons) will be in the region of δ 2.2-2.4 ppm.

-

The remaining aliphatic protons will be found upfield (δ 0.9-1.8 ppm).

-

Integrate the peaks to confirm the relative number of protons in different environments.

-

Impurities can be identified by the presence of unexpected signals. For example, the corresponding carboxylic acid (isocaproic acid) would show a broad singlet for the acidic proton above δ 10 ppm. Residual solvents will also be visible and can be identified from standard chemical shift tables.[5][6][7][8]

-

-

¹³C NMR:

-

The carbonyl carbon of the aldehyde will be highly deshielded, appearing around δ 202 ppm.

-

The other aliphatic carbons will be in the upfield region.

-

The presence of unexpected carbon signals would indicate impurities.

-

-

Purification by Fractional Distillation

For purifying larger quantities of this compound or removing impurities with different boiling points, fractional distillation is an effective method.[9]

Methodology:

-

Apparatus Setup:

-

Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation adapter, and receiving flasks.

-

Ensure all glassware is clean and dry.

-

Use a heating mantle with a stirrer for uniform heating.

-

Place a thermometer with the bulb just below the side arm of the distillation head to accurately measure the vapor temperature.

-

-

Procedure:

-

Charge the round-bottom flask with the impure this compound (no more than two-thirds full). Add a few boiling chips or a magnetic stir bar for smooth boiling.

-

Begin heating the flask gently.

-

As the liquid boils, the vapor will rise through the fractionating column. The temperature at the thermometer should remain relatively stable at the boiling point of the most volatile component.

-

Collect the initial fraction (forerun), which may contain lower-boiling impurities.

-

As the temperature stabilizes at the boiling point of this compound (approximately 128-130 °C at atmospheric pressure), switch to a clean receiving flask to collect the main fraction.

-

Monitor the temperature closely. A sharp drop or rise in temperature indicates that the main component has distilled over or that a higher-boiling impurity is beginning to distill.

-

Stop the distillation before the distilling flask goes to dryness to prevent the formation of potentially explosive peroxides, which can be a risk with aldehydes.[9]

-

It is advisable to perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.[9]

-

-

Purity Check:

-

Analyze the collected fractions by GC-MS or NMR to assess their purity.

-

Quality Control Workflow

A robust quality control (QC) workflow is essential to ensure the suitability of this compound for its intended research application. The following diagram illustrates a typical QC process.

Caption: Quality control workflow for this compound.

Conclusion

The quality of starting materials is a cornerstone of successful research and development. This guide provides a comprehensive overview of the commercial landscape for this compound and detailed, practical protocols for its analysis and purification. By implementing a rigorous quality control workflow, researchers can ensure the integrity of their experiments and the reliability of their findings.

References

- 1. This compound|1119-16-0|COA [dcchemicals.com]

- 2. scbt.com [scbt.com]

- 3. 4-Methylpentanal (up to 75% hydrated form) [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 8. kgroup.du.edu [kgroup.du.edu]

- 9. Purification [chem.rochester.edu]

Isocaproaldehyde CAS number and alternative names (4-Methylpentanal).

CAS Number: 1119-16-0

This technical guide provides a comprehensive overview of isocaproaldehyde (4-methylpentanal), a significant aldehyde in both biological systems and synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, analysis, and biological relevance.

Chemical Identity and Properties

This compound, systematically named 4-methylpentanal, is a branched-chain aliphatic aldehyde. It is also commonly referred to as this compound or isohexanal.[1][2][3]

Alternative Names and Identifiers

| Identifier Type | Value |

| CAS Number | 1119-16-0[1][3] |

| IUPAC Name | 4-Methylpentanal[3] |

| Synonyms | This compound, 4-Methylvaleraldehyde, Isohexanal, Pentanal, 4-methyl-[1][3] |

| Molecular Formula | C₆H₁₂O[3] |

| Molecular Weight | 100.16 g/mol [3] |

| InChI Key | JGEGJYXHCFUMJF-UHFFFAOYSA-N |

| SMILES | CC(C)CCC=O |

Physicochemical Properties

A summary of the key physicochemical properties of 4-methylpentanal is provided below.

| Property | Value | Reference |

| Appearance | Colorless liquid with a pungent odor | [3] |

| Boiling Point | 121 °C | |

| Density | 0.803 g/cm³ | |

| Flash Point | 21 °C | |

| Solubility | Slightly soluble in water; soluble in organic solvents | |

| Vapor Pressure | 16.9 mmHg at 25°C | [4] |

Biological Significance

This compound is a naturally occurring molecule in mammals, primarily known as a byproduct of steroidogenesis.

Role in Steroidogenesis

The initial and rate-limiting step in the synthesis of all steroid hormones is the conversion of cholesterol to pregnenolone. This process, which occurs in the mitochondria, is catalyzed by the enzyme cholesterol side-chain cleavage enzyme (P450scc). The reaction involves the oxidative cleavage of the cholesterol side chain, yielding pregnenolone and this compound.

The overall transformation can be depicted as follows:

Detoxification Pathway

The accumulation of aldehydes can be toxic to cells. This compound, generated during steroidogenesis, is detoxified through enzymatic reduction. The primary enzyme responsible for this is aldose reductase, which catalyzes the NADPH-dependent reduction of this compound to the corresponding alcohol, 4-methyl-1-pentanol.

References

Methodological & Application

Application Notes and Protocols for Enzymatic Assays Involving Isocaproaldehyde